molecular formula C17H18FN3O2 B2397431 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034394-32-4

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2397431
CAS No.: 2034394-32-4
M. Wt: 315.348
InChI Key: VTCWGRMKMZKDBG-UHFFFAOYSA-N
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Description

“N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide” is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a cyclopropyl group and an ethyl linker to a 4-fluorophenylacetamide moiety. The cyclopropyl group may enhance metabolic stability, while the 4-fluorophenyl moiety likely contributes to lipophilicity and target binding affinity .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-14-5-1-12(2-6-14)9-16(22)19-7-8-21-11-20-15(10-17(21)23)13-3-4-13/h1-2,5-6,10-11,13H,3-4,7-9H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCWGRMKMZKDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{19}F_{N}_{4}O. The compound features a pyrimidine ring, a cyclopropyl group, and an acetamide moiety, which contribute to its unique biological interactions.

Property Value
Molecular Weight304.36 g/mol
Chemical FormulaC₁₇H₁₉FN₄O
Structural FeaturesCyclopropyl, Pyrimidine, Acetamide

Initial studies suggest that this compound may act as an inhibitor of specific enzymes and receptors. Its structural features enable it to interact effectively with molecular targets, potentially modulating their activity. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.

Pharmacological Studies

Research has indicated various pharmacological effects associated with this compound:

  • Anticonvulsant Activity :
    • In animal models, compounds similar to this compound have shown potential anticonvulsant properties. For instance, studies on related derivatives have demonstrated effectiveness in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models of epilepsy .
  • Cytotoxicity and Antitumor Activity :
    • Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Preliminary results indicate that structural modifications can enhance their antitumor efficacy.
  • Neuroprotective Effects :
    • The compound's ability to influence neuronal pathways suggests potential neuroprotective benefits, particularly in conditions like neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Case Study 1 : A study on related pyrimidine derivatives revealed significant anticonvulsant activity in MES tests, suggesting that modifications in the acetamide group can enhance efficacy against seizures .
  • Case Study 2 : Research focusing on the synthesis of new benzamide derivatives showed promising results in inhibiting cancer cell proliferation, highlighting the importance of structural diversity in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and research findings of “N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide” with analogous compounds from literature:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Key Findings / Applications Reference ID
Target Compound Pyrimidinone (6-oxo) 4-cyclopropyl, ethyl linker, 4-fluorophenylacetamide ~335.35 (estimated) Hypothesized CNS or anti-inflammatory activity
2-[6-Ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N-(3-fluorophenyl)acetamide Tetrahydropyrido[4,3-d]pyrimidin Ethyl, 4-fluorophenyl, 3-fluorophenylacetamide 452.47 Kinase inhibition potential; higher molecular complexity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide Pyrimidinone (6-oxo) Methyl, thioether, 4-chlorophenylacetamide 307.77 76% yield; stable crystalline form; antimicrobial activity
N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Sulfamoyl, diphenylacetamide 435.49 Antimicrobial/anticancer candidate; sulfonamide enhances solubility
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine Trifluoromethyl, methoxyethyl-piperidine 718.80 Atherosclerosis treatment; targets lipoprotein-associated phospholipase A2

Key Comparative Insights

Core Structure Variations: The target compound’s pyrimidinone core contrasts with tetrahydropyrido-pyrimidin (), benzothiazole (), and naphthyridine () scaffolds in analogues. Pyrimidinones are associated with enzyme inhibition (e.g., dihydrofolate reductase), while benzothiazoles often exhibit antimicrobial activity . The ethyl linker in the target compound may improve flexibility compared to rigid thioether () or sulfamoyl () linkers.

Substituent Effects :

  • 4-Fluorophenyl vs. 3-Fluorophenyl : The para-fluorine position in the target compound may enhance binding to aromatic π-systems in target proteins compared to meta-substituted analogues ().
  • Cyclopropyl vs. Ethyl/Methyl : Cyclopropane’s ring strain and steric effects could reduce metabolic oxidation compared to linear alkyl groups ().

Physicochemical Properties :

  • The target compound’s estimated logP (~2.8) is lower than diphenylacetamide derivatives (e.g., , logP ~3.5) due to fewer aromatic rings.
  • Goxalapladib () has a significantly higher molecular weight (718.80 vs. ~335.35), likely impacting bioavailability and blood-brain barrier penetration.

Therapeutic Implications: Unlike Goxalapladib (atherosclerosis, ), the target compound’s fluorophenyl and pyrimidinone motifs align with reported neuroactive or anti-inflammatory agents. The absence of sulfonamide or thioether groups (cf. ) may reduce off-target toxicity.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis route is unconfirmed, but analogous pyrimidinone derivatives are typically prepared via nucleophilic substitution or amide coupling ().
  • Biological Data: No direct activity data exists for the target compound. However, fluorophenylacetamide derivatives show moderate-to-high affinity for serotonin receptors (5-HT2A/2C) and COX-2 inhibition ().
  • Contradictions : While cyclopropane enhances stability in some contexts (), it may also introduce synthetic challenges, such as ring-opening under acidic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodology :

  • Core formation : Construct the pyrimidinone ring via cyclocondensation of hydrazine with β-keto esters or nitriles under reflux in ethanol (60–80°C, 6–12 hrs) .
  • Alkylation : Introduce the ethyl linker using bromoethyl intermediates in DMF with K₂CO₃ as a base (room temperature, 24 hrs) .
  • Acetylation : Attach the 4-fluorophenylacetamide group via coupling reactions (e.g., EDC/HOBt in DCM, 0°C to RT, 12–18 hrs) .
    • Critical parameters : Solvent polarity (DMF vs. THF), temperature control during exothermic steps, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How is structural integrity confirmed post-synthesis?

  • Analytical techniques :

  • NMR : Confirm regiochemistry via ¹H NMR (e.g., pyrimidinone NH signals at δ 10.2–12.5 ppm ).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay design :

  • Enzyme inhibition : Test HDAC or kinase inhibition using fluorogenic substrates (e.g., HDAC-Glo™ assay) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. ethoxyphenyl substituents) affect target binding and pharmacokinetics?

  • SAR strategies :

  • Substituent variation : Replace cyclopropyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on receptor binding .
  • LogP optimization : Introduce polar groups (e.g., morpholine) to improve solubility without compromising membrane permeability .
    • Computational tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes to HDAC8 or CXCR3 .

Q. What mechanisms explain contradictory bioactivity data across similar analogs?

  • Case study : A 31% yield compound (CAS 921805-96-1) showed weak HDAC inhibition despite structural similarity .
  • Resolution steps :

  • Batch replication : Verify synthesis reproducibility (e.g., TLC monitoring at each step) .
  • Off-target profiling : Screen against unrelated enzymes (e.g., PDE4, COX-2) to identify confounding interactions .

Q. How can metabolic stability and toxicity be systematically evaluated?

  • In vitro ADMET :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
    • In silico predictions : Use ADMET Predictor™ or ProTox-II for acute toxicity alerts .

Methodological Recommendations

  • Contradiction analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Degradation studies : Perform forced degradation (acid/base/oxidative stress) to identify stability liabilities .
  • In vivo PK : Conduct cassette dosing in rodents to assess bioavailability and half-life .

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